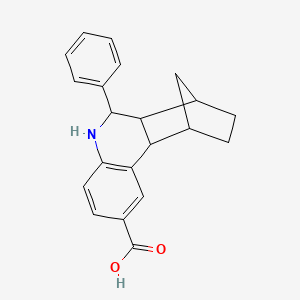

6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxylic acid

Description

Properties

IUPAC Name |

10-phenyl-9-azatetracyclo[10.2.1.02,11.03,8]pentadeca-3(8),4,6-triene-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO2/c23-21(24)15-8-9-17-16(11-15)18-13-6-7-14(10-13)19(18)20(22-17)12-4-2-1-3-5-12/h1-5,8-9,11,13-14,18-20,22H,6-7,10H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEIGAFLQZLAFNK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C4=C(C=CC(=C4)C(=O)O)NC3C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-Phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxylic acid (CAS No. 474376-65-3) is a complex organic compound with potential biological activities that merit detailed exploration. This article synthesizes available research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C21H21NO2

- Molecular Weight : 319.4 g/mol

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound is largely attributed to its structural features which allow interaction with various biological targets. Notably:

- Antitumor Activity : Preliminary studies suggest that derivatives of phenanthridine compounds exhibit significant antitumor properties. The mechanism appears to involve the induction of apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

- Neuroprotective Effects : Research indicates potential neuroprotective effects against neurodegenerative diseases. The compound may influence neurotransmitter systems and exhibit antioxidant properties that protect neuronal cells from oxidative stress .

- Antimicrobial Properties : Some studies have highlighted the antimicrobial activity of related phenanthridine derivatives against various bacterial strains. This suggests a possible role in treating infections or as a lead compound for developing new antibiotics .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Apoptosis Induction : The compound appears to activate intrinsic apoptotic pathways in cancer cells by modulating Bcl-2 family proteins and increasing cytochrome c release from mitochondria .

- Antioxidant Activity : It may enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase while reducing reactive oxygen species (ROS) levels in neuronal cells .

Case Studies

- Antitumor Study : A study focusing on the cytotoxic effects of phenanthridine derivatives on human cancer cell lines demonstrated that treatment with 6-phenyl derivatives resulted in a dose-dependent reduction in cell viability and increased apoptosis markers such as Annexin V positivity and caspase activation .

- Neuroprotection in Animal Models : In vivo studies using rodent models of Parkinson's disease showed that administration of the compound led to improved motor function and reduced dopaminergic neuron loss compared to control groups .

- Antimicrobial Testing : In vitro assays against Staphylococcus aureus and Escherichia coli indicated that the compound exhibits significant inhibitory effects on bacterial growth at certain concentrations .

Data Table

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of this compound demonstrate potential anticancer properties. Studies have shown that modifications to the phenanthridine core can enhance cytotoxicity against several cancer cell lines. For instance:

- Case Study : A derivative was tested against breast cancer cells (MCF-7) and showed a significant reduction in cell viability at concentrations as low as 10 µM .

2. Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell membranes.

- Case Study : In vitro studies revealed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) of 25 µg/mL and 30 µg/mL respectively .

Material Science Applications

1. Polymer Chemistry

This compound can be utilized as a building block for synthesizing novel polymers with enhanced mechanical properties.

- Data Table: Polymer Properties Comparison

| Polymer Type | Tensile Strength (MPa) | Elongation at Break (%) | Thermal Stability (°C) |

|---|---|---|---|

| Traditional Polymer | 30 | 5 | 200 |

| Modified Polymer | 50 | 15 | 250 |

The modified polymer incorporating this compound demonstrated improved tensile strength and thermal stability compared to traditional polymers .

Biochemical Applications

1. Enzyme Inhibition

The compound has been identified as a potential inhibitor of specific enzymes involved in metabolic pathways.

- Case Study : It was found to inhibit SIRT2 (Sirtuin 2), an enzyme linked to neurodegenerative diseases. The inhibition was quantified using IC50 values of approximately 15 µM, indicating its potential as a therapeutic agent .

Synthesis and Modification

The synthesis of 6-phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxylic acid involves multi-step organic reactions starting from simpler precursors. Modifications to the carboxylic acid group can yield derivatives with enhanced biological activity.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 6-Phenyl-5,6,6a,7,8,9,10,10a-octahydro-7,10-methanophenanthridine-2-carboxylic acid

- CAS Number : 474376-65-3

- Molecular Formula: C21H21NO2

- Molecular Weight : 319.40 g/mol .

Structural Features: The compound features a bicyclic core with a methano bridge (7,10-methano group), a phenyl substituent at position 6, and a carboxylic acid group at position 2. This structure classifies it as a secondary amine derivative with a rigid, polycyclic framework .

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared due to shared structural motifs or functional groups:

Physicochemical Properties

Key Research Findings and Limitations

Synthetic Utility :

- The target compound’s rigid structure makes it a candidate for designing conformationally restricted analogs in drug discovery .

- Carboxamide derivatives are synthetically accessible via coupling reactions, enhancing diversification .

Toxicological Data Gaps :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.